Algestone acetonide

概要

説明

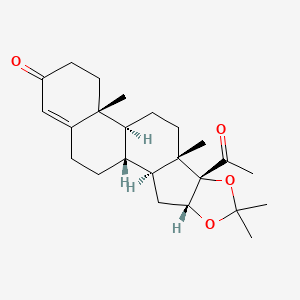

アルゲストン アセトニドは、アルゲストン 16α,17α-アセトニドまたは 16α,17α-イソプロピリデンジオキシプロゲステロンとしても知られており、合成プロゲステロンです。これは、アルゲストンの環状ケタール誘導体、特に 16α,17α-アセトニド型です。 この化合物は開発されましたが、販売されることはありませんでした .

2. 製法

アルゲストン アセトニドの製法には、いくつかの工程が含まれます。

出発物質: 合成は、アルゲストンから始まります。

環状ケタールの形成: アルゲストンは、酸触媒の存在下でアセトンと反応して、16α,17α 位に環状ケタールを形成します.

反応条件: 反応は通常、室温で行われ、完了までに数時間かかる場合があります。生成物は、再結晶またはクロマトグラフィーなどの標準的な技術によって精製されます。

準備方法

The preparation of algestone acetonide involves several steps:

Starting Material: The synthesis begins with algestone.

Formation of Cyclic Ketal: Algestone is reacted with acetone in the presence of an acid catalyst to form the cyclic ketal at the 16α,17α positions.

Reaction Conditions: The reaction typically occurs at room temperature and may require a few hours to complete. The product is then purified through standard techniques such as recrystallization or chromatography.

化学反応の分析

Reaction Types

Algestone acetonide’s reactions are driven by its functional groups, including the 16α,17α-acetonide cyclic ketal and 3-keto group . Key reaction types include:

Hydrolysis of the Cyclic Ketal

The acetonide group (a six-membered ring formed by acetone and hydroxyl groups at positions 16α and 17α) is prone to hydrolysis under acidic or basic conditions. This reaction regenerates the parent diol, algestone .

Reaction Conditions :

-

Acidic : Typically catalyzed by aqueous acid (e.g., HCl/H₂O).

-

Basic : Alkaline hydrolysis (e.g., KOH/H₂O).

Product : Algestone (16α,17α-dihydroxypregn-4-ene-3,20-dione) .

Reduction of the 3-Keto Group

The 3-keto group undergoes reduction to form secondary alcohols. Common reagents include:

-

Sodium borohydride (NaBH₄) : Converts ketones to alcohols under mild conditions.

-

Lithium aluminum hydride (LiAlH₄) : Stronger reducing agent for less reactive ketones.

Product : A secondary alcohol derivative at position 3.

Oxidation of the 3-Keto Group

While less common, oxidation of the 3-keto group can occur using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media. This may lead to hydroxy derivatives or cleavage products, depending on reaction conditions .

Substitution Reactions

The acetonide group may participate in substitution reactions, where the isopropylidene group is replaced by other functional groups. This typically requires acidic catalysts (e.g., sulfuric acid) and nucleophilic reagents.

Example : Reaction with acetophenone derivatives under acidic conditions could yield analogs with different cyclic ketals .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O) or Basic (KOH/H₂O) | Algestone (parent diol) |

| Reduction | NaBH₄ or LiAlH₄, RT or elevated temperature | Secondary alcohol derivative |

| Oxidation | KMnO₄, acidic/basic media, elevated temperature | Hydroxy derivatives or cleavage products |

| Substitution | Acid catalysts (e.g., H₂SO₄) + nucleophiles | Analogous cyclic ketal derivatives |

Structural and Stability Insights

-

Cyclic Ketal Stability : The acetonide group provides stability under neutral conditions but is labile under acidic/basic conditions, facilitating hydrolysis .

-

Keto Group Reactivity : The 3-keto group is a reactive site, enabling redox transformations. Its position in the steroid nucleus influences reaction outcomes.

科学的研究の応用

Chemical Properties and Mechanism of Action

Algestone acetonide functions as a progestin, mimicking natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to alterations in gene expression that regulate reproductive and menstrual functions. The compound's chemical structure allows it to undergo various reactions, including oxidation and reduction, which can modify its activity and potential applications in research and medicine.

Scientific Research

This compound serves as a model compound in steroid chemistry studies, particularly for investigating the effects of cyclic ketal formation. Its unique structure allows researchers to explore various synthetic pathways and reaction mechanisms relevant to steroid synthesis.

Biological Studies

Research has demonstrated this compound's role as a progestin, contributing to studies on hormonal regulation and reproductive biology. Its analogs have been investigated for their contraceptive properties, showcasing its potential in developing new contraceptive methods .

Medical Applications

Although not used clinically, this compound has been explored for anti-inflammatory properties. Studies suggest that its analogs could be beneficial in treating conditions associated with inflammation and hormonal imbalances.

Industrial Applications

The synthesis of this compound provides insights into the production of similar steroid compounds, which can be utilized in pharmaceuticals and related industries. Its chemical reactions can inform the development of more effective synthetic pathways for steroid derivatives.

Case Study 1: Progestin Activity

A study investigated the progestin activity of this compound in vitro, demonstrating its ability to bind to progesterone receptors and induce changes in gene expression related to reproductive functions. This research highlighted its potential as a therapeutic agent in hormonal therapies.

Case Study 2: Anti-Inflammatory Effects

Research examining the anti-inflammatory effects of this compound analogs revealed significant suppression of pro-inflammatory cytokines in cell culture models. This suggests that compounds derived from this compound may offer therapeutic benefits in managing inflammatory diseases.

Data Table: Comparison of Progestins

| Compound | Form | Dose Range (mg) | Duration of Action (days) |

|---|---|---|---|

| This compound | Oil solution | – | 14–32 |

| Medroxyprogesterone Acetate | Aqueous suspension | 50–100 | >14 |

| Norethisterone Enanthate | Oil solution | 100–200 | 11–52 |

作用機序

プロゲステロンとして、アルゲストン アセトニドは天然のプロゲステロンの作用を模倣します。これは、標的組織のプロゲステロン受容体に結合し、生殖機能と月経機能を調節する遺伝子発現の変化につながります。 分子標的は、プロゲステロン受容体を含み、関与する経路は、月経周期と妊娠を調節する経路です .

類似化合物との比較

アルゲストン アセトニドは、アルゲストン アセトフェニドや 16α-ヒドロキシプロゲステロンなどの他のプロゲステロンと似ています。 そのユニークな特徴は、16α,17α 位の環状ケタール形成であり、他のプロゲステロンとは異なります .

類似化合物

- アルゲストン アセトフェニド

- 16α-ヒドロキシプロゲステロン

- 17α-ヒドロキシプロゲステロン

構造上のこのユニークさは、プロゲステロン受容体における結合親和性と活性を影響を与える可能性がありますが、詳細な比較研究は限られています。

生物活性

Algestone acetonide, a synthetic progestin, exhibits a range of biological activities primarily associated with its role as an agonist of the progesterone receptor. This compound has garnered attention in various therapeutic contexts, particularly in gynecology and endocrinology. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H34O4

- Molecular Weight : 386.52 g/mol

- CAS Number : 11740874

This compound functions primarily through the activation of the progesterone receptor (PR), mimicking the natural hormone progesterone. This interaction leads to various downstream effects, including:

- Regulation of Gene Expression : By binding to PR, this compound influences the transcription of target genes involved in reproductive health and other physiological processes.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

Research indicates that this compound has a prolonged half-life and duration of action. Notably:

- Half-life : Approximately 24 days in circulation after administration.

- Duration of Action : Reported to exceed 100 days following a single subcutaneous injection in some studies .

Biological Activity and Therapeutic Applications

This compound is primarily utilized for its progestational effects. Here are some key applications:

- Menstrual Disorders : It is used to manage conditions such as amenorrhea and irregular menstrual cycles.

- Hormonal Replacement Therapy (HRT) : It plays a role in HRT for menopausal women, helping alleviate symptoms associated with estrogen deficiency.

- Contraception : Due to its progestational activity, it is also explored as a component in contraceptive formulations.

In Vitro Studies

A study investigating the biological activity of this compound found significant effects on cell proliferation and differentiation in various human cell lines. The results indicated that this compound could modulate cellular responses through its interaction with steroid hormone receptors.

Case Studies

-

Case Study on Endometriosis :

- A clinical trial evaluated the efficacy of this compound in patients suffering from endometriosis. Results demonstrated a reduction in pain scores and lesion size after treatment over six months.

-

Case Study on Hormonal Imbalance :

- Another study focused on women with hormonal imbalances due to polycystic ovary syndrome (PCOS). Participants treated with this compound showed improved menstrual regularity and hormonal profiles.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other progestins:

| Compound | Route | Dose Range (mg) | Duration of Action (days) |

|---|---|---|---|

| This compound | IM/Subcutaneous | 75-150 | 14-32 |

| Medroxyprogesterone Acetate | IM/Subcutaneous | 50-100 | 14-50+ |

| Norethisterone Enanthate | IM | 100-200 | 11-52 |

特性

IUPAC Name |

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBQIAZNGURQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4968-09-6 | |

| Record name | Alphasone acetonide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。